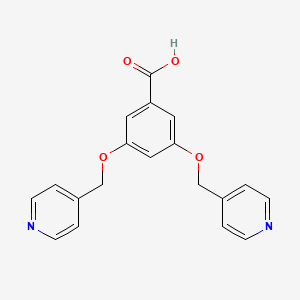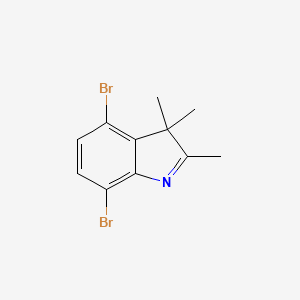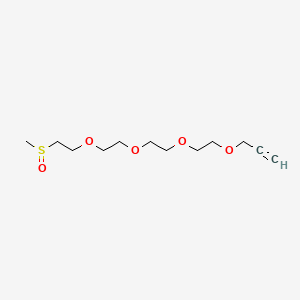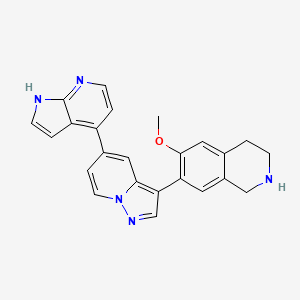
3,5-Bis(pyridin-4-ylmethoxy)benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(pyridin-4-ylmethoxy)benzoic acid is an organic compound with the molecular formula C19H16N2O4. It is characterized by the presence of two pyridine rings attached to a benzoic acid core via methoxy linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with 4-pyridylmethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under hydrothermal conditions, often in a sealed stainless steel reactor with a Teflon liner, at elevated temperatures (around 433 K) for several hours .
Industrial Production Methods: While specific industrial production methods are not widely documented, the hydrothermal synthesis approach is scalable and can be adapted for larger-scale production. The use of stainless steel reactors and controlled temperature conditions ensures the reproducibility and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The pyridine rings can coordinate with metal ions to form metal-organic frameworks and coordination polymers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted benzoic acid derivatives.
Coordination: Metal-organic frameworks and coordination polymers.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(pyridin-4-ylmethoxy)benzoic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the development of advanced materials with specific optoelectronic properties.
Wirkmechanismus
The mechanism of action of 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid primarily involves its ability to coordinate with metal ions. The pyridine rings act as ligands, forming stable complexes with metal ions. These complexes can exhibit unique properties such as enhanced catalytic activity or improved stability. The molecular targets and pathways involved depend on the specific metal ion and the application .
Vergleich Mit ähnlichen Verbindungen
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Similar in structure but with additional carboxylic acid groups, leading to different coordination properties.
4,4′-Bis(dichloroiodo)biphenyl: Contains biphenyl core with dichloroiodo groups, used in different types of chemical reactions.
Uniqueness: 3,5-Bis(pyridin-4-ylmethoxy)benzoic acid is unique due to its specific combination of pyridine rings and benzoic acid core, which allows for versatile coordination chemistry and the formation of stable metal-organic frameworks. Its ability to form hydrogen bonds and π-π interactions further enhances its utility in material science .
Eigenschaften
Molekularformel |
C19H16N2O4 |
|---|---|
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
3,5-bis(pyridin-4-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C19H16N2O4/c22-19(23)16-9-17(24-12-14-1-5-20-6-2-14)11-18(10-16)25-13-15-3-7-21-8-4-15/h1-11H,12-13H2,(H,22,23) |
InChI-Schlüssel |
XFEJSCVUUWLLCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1COC2=CC(=CC(=C2)C(=O)O)OCC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)




![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)
![7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B11928748.png)

![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)
![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)
![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)
